molecular formula C62H89CoN13O14P B224636 Vitamin B12-Co(II) CAS No. 14463-33-3

Vitamin B12-Co(II)

Cat. No. B224636
CAS RN: 14463-33-3
M. Wt: 1329.3 g/mol
InChI Key: ASARMUCNOOHMLO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin B12-Co(II) is a complex molecule that plays a crucial role in various biological processes. It is a water-soluble vitamin that is essential for the proper functioning of the nervous system and the formation of red blood cells. The Co(II) ion is an integral part of the vitamin B12 molecule, and it is required for the activation of the vitamin and its biological activity.

Mechanism Of Action

The mechanism of action of vitamin B12-Co(II) is complex and involves several steps. The Co(II) ion in the molecule is responsible for the activation of the vitamin, which is required for its biological activity. Once activated, vitamin B12-Co(II) acts as a coenzyme in various biochemical reactions, including the conversion of homocysteine to methionine and the conversion of methylmalonyl-CoA to succinyl-CoA.

Biochemical And Physiological Effects

Vitamin B12-Co(II) has several biochemical and physiological effects on the body. It is essential for the proper functioning of the nervous system and the formation of red blood cells. It also plays a crucial role in the metabolism of fatty acids and amino acids. Deficiencies in vitamin B12-Co(II) can lead to various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment.

Advantages And Limitations For Lab Experiments

Vitamin B12-Co(II) has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available in commercial quantities, making it an affordable reagent for research purposes. However, vitamin B12-Co(II) has some limitations for lab experiments. Its synthesis process is complex and requires specialized equipment and expertise. It is also a highly reactive molecule that can be difficult to handle.

Future Directions

There are several future directions for research on vitamin B12-Co(II). One area of research is the development of more efficient synthesis methods for the molecule. Another area of research is the investigation of the molecule's role in various biochemical pathways and its potential as a therapeutic agent for various medical conditions. Additionally, there is a need for more research on the safety and toxicity of vitamin B12-Co(II) to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of vitamin B12-Co(II) is a complex process that involves several steps. The starting materials for the synthesis are cobalt salts, which are reacted with a series of organic compounds to produce the final product. The synthesis process is challenging and requires a high level of expertise and specialized equipment.

Scientific Research Applications

Vitamin B12-Co(II) has been extensively studied in scientific research, and its applications are diverse. It is used in the diagnosis and treatment of various medical conditions, including pernicious anemia, neuropathies, and cognitive impairment. Vitamin B12-Co(II) is also used as a coenzyme in various biochemical reactions, including the metabolism of fatty acids and amino acids.

properties

CAS RN

14463-33-3

Product Name

Vitamin B12-Co(II)

Molecular Formula

C62H89CoN13O14P

Molecular Weight

1329.3 g/mol

IUPAC Name

cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate

InChI

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2

InChI Key

ASARMUCNOOHMLO-UHFFFAOYSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2]

synonyms

cob(II)alamin

Origin of Product

United States

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